N-(4-Hydroxyphenyl)retinamide-O-glucuronide

Breast cancer chemoprevention MCF-7 antiproliferative assay Retinoid cytotoxicity profiling

N-(4-Hydroxyphenyl)retinamide-O-glucuronide (4-HPROG; fenretinide glucuronide; CAS 79982-82-4; molecular formula C₃₂H₄₁NO₈; MW 567.67 g/mol) is the O-linked glucuronide conjugate of the synthetic retinoid fenretinide (4-HPR). It is formed endogenously via Phase II glucuronidation of 4-HPR by UDP-glucuronosyltransferase isoforms UGT1A1, UGT1A3, and UGT1A6.

Molecular Formula C32H41NO8
Molecular Weight 567.69
CAS No. 79982-82-4
Cat. No. B601111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Hydroxyphenyl)retinamide-O-glucuronide
CAS79982-82-4
SynonymsN-​[4-​(β-​D-​glucopyranuronosylox​y)​phenyl]​- Retinamide; 
Molecular FormulaC32H41NO8
Molecular Weight567.69
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C)C
InChIInChI=1S/C32H41NO8/c1-19(11-16-24-21(3)10-7-17-32(24,4)5)8-6-9-20(2)18-25(34)33-22-12-14-23(15-13-22)40-31-28(37)26(35)27(36)29(41-31)30(38)39/h6,8-9,11-16,18,26-29,31,35-37H,7,10,17H2,1-5H3,(H,33,34)(H,38,39)/b9-6+,16-11+,19-8+,20-18+/t26?,27-,28?,29-,31+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Solid

N-(4-Hydroxyphenyl)retinamide-O-glucuronide (CAS 79982-82-4): Baseline Identity, Class, and Procurement Context


N-(4-Hydroxyphenyl)retinamide-O-glucuronide (4-HPROG; fenretinide glucuronide; CAS 79982-82-4; molecular formula C₃₂H₄₁NO₈; MW 567.67 g/mol) is the O-linked glucuronide conjugate of the synthetic retinoid fenretinide (4-HPR). It is formed endogenously via Phase II glucuronidation of 4-HPR by UDP-glucuronosyltransferase isoforms UGT1A1, UGT1A3, and UGT1A6 [1]. Unlike the major circulating metabolite 4-methoxy-phenylretinamide (4-MPR), which is pharmacologically inactive, 4-HPROG is classified as an active metabolite retaining antiproliferative and chemopreventive properties [2]. The compound is listed as a fully characterized reference standard by Axios Research for use in DMPK and metabolite quantification studies [3]. Its CAS registry entry is maintained under the supplementary concept record for N-((4-hydroxyphenyl)retinamide)-O-glucuronide in the NCBI MeSH database [4].

Why Generic Substitution Fails for N-(4-Hydroxyphenyl)retinamide-O-glucuronide: Comparator Landscape and Selection Rationale


The retinoid chemopreventive landscape contains several structurally related species that cannot be freely interchanged with 4-HPROG for research or analytical applications. The parent compound 4-HPR (fenretinide, CAS 65646-68-6) is highly lipophilic (logP ~7.41) and water-insoluble, requiring organic solvent-based formulation that confounds aqueous in vitro assays and limits in vivo bioavailability . The inactive N-methylated metabolite 4-MPR accumulates to higher plasma concentrations than 4-HPR in patients but lacks the antiproliferative activity of 4-HPROG [1]. The C-linked glucuronide analogs 4-HPRCG and 4-HBRCG were synthetically engineered for acid and β-glucuronidase stability—properties that 4-HPROG lacks—and consequently exhibit divergent pharmacokinetic behavior [2]. Substituting any of these analogs without accounting for potency, solubility, toxicity, or metabolic stability differences will confound experimental interpretation. The quantitative evidence below establishes where 4-HPROG occupies a distinct, non-substitutable position in this analog space.

Product-Specific Quantitative Evidence Guide: N-(4-Hydroxyphenyl)retinamide-O-glucuronide vs. Closest Analogs


MCF-7 Breast Cancer Cell Antiproliferative Potency and Cytotoxicity: 4-HPROG vs. Parent 4-HPR

In a direct comparative study, the glucuronide conjugate 4-HPROG demonstrated significantly greater antiproliferative potency and markedly lower cytotoxicity than equimolar concentrations of the parent compound 4-HPR in MCF-7 human breast carcinoma cells [1]. At 10⁻⁶ M, 4-HPROG achieved 40% growth inhibition versus approximately 25% for 4-HPR. At 10⁻⁵ M, 4-HPROG-treated cultures retained 77% cell viability with 65% of cells capable of resuming growth upon drug removal, whereas 4-HPR at the same concentration reduced viability to 49% with only 15% of cells resuming growth [1]. This dual advantage—greater potency at lower concentration and substantially lower cytotoxicity at higher concentration—translates to a widened therapeutic window that is not achievable with the parent retinoid.

Breast cancer chemoprevention MCF-7 antiproliferative assay Retinoid cytotoxicity profiling

In Vivo Mammary Tumor Regression and Maximum Tolerated Dose: 4-HPROG vs. Parent 4-HPR in DMBA Rat Model

In the established DMBA-induced rat mammary tumor model, a direct head-to-head chemotherapeutic evaluation compared 4-HPROG against equimolar dietary concentrations of 4-HPR [1]. Tumor regression occurred in 75% of rats fed 2 mmol/kg diet of 4-HPROG [1]. Critically, the maximum tolerated dietary dose (MTD) over a 6-week study was 5 mmol/kg diet for 4-HPROG versus only 3.5 mmol/kg diet for 4-HPR—a 43% higher tolerable dose ceiling for the glucuronide [1]. This combination of higher antitumor efficacy and superior tolerability demonstrates that the glucuronide conjugate possesses a meaningfully improved in vivo therapeutic index relative to the parent retinoid.

In vivo mammary tumor chemotherapy DMBA-induced rat tumor model Retinoid therapeutic index

Enhanced Aqueous Solubility vs. Parent 4-HPR: Formulation Flexibility for In Vitro and In Vivo Studies

Parent 4-HPR (fenretinide) is highly lipophilic with a measured logP of 7.41 and is classified as water-insoluble (<1 mg/mL), requiring organic co-solvents (DMSO, ethanol) for dissolution—a property that has been directly implicated in the poor and variable oral bioavailability observed in clinical trials [1]. Glucuronidation of 4-HPR to form 4-HPROG introduces a polar glucuronic acid moiety that significantly enhances aqueous solubility . Vendor solubility data indicate 4-HPROG is soluble to at least 0.3 mg/mL in 1:1 ethanol:PBS (pH 7.2) and ~10 mg/mL in DMSO, DMF, or ethanol . The enhanced water compatibility of 4-HPROG relative to 4-HPR enables aqueous-based in vitro assay conditions that avoid solvent-related cytotoxicity artifacts and facilitates development of aqueous topical formulations, as demonstrated by the 0.1% 4-HPROG artificial tear vehicle used in ocular studies [2].

Aqueous solubility Retinoid formulation Glucuronide conjugate bioavailability

Ocular Surface Therapeutic Activity: 4-HPROG in Corneal and Conjunctival Disease Models Uniquely Demonstrated vs. Retinoic Acid

4-HPROG has been specifically evaluated for ocular surface biological activity—an application space where all-trans retinoic acid (atRA) failed due to instability and irritancy [1]. In vitamin A-deficient rabbits with stage 3–4 corneal xerosis and squamous metaplasia, topical 0.1% 4-HPROG in an artificial tear vehicle cleared corneal xerosis within 3 days, restored normal conjunctival epithelium by 2 weeks, and produced goblet cell repopulation by 3 weeks, with no ocular irritation observed [1]. In vitro, 10⁻⁶ M 4-HPROG inhibited proliferation of rabbit conjunctival fibroblasts and significantly increased the doubling time of conjunctival fibroblasts from patients with ocular cicatricial pemphigoid (OCP) from 50.9 ± 10.01 h (control) to 61.5 ± 8.95 h [1]. This dual in vivo efficacy and in vitro anti-fibrotic activity in a clinically relevant ocular surface disease context has not been demonstrated for 4-HPR, 4-MPR, or the C-linked glucuronide analogs.

Ocular surface disease Corneal xerosis Conjunctival fibrosis Vitamin A deficiency

Chemical Definition as an Active Phase II Metabolite: 4-HPROG vs. the Inactive Metabolite 4-MPR for DMPK and Bioanalytical Reference Standard Use

Within the fenretinide metabolic network, 4-HPROG is definitively classified as an active metabolite, in contrast to the major circulating metabolite 4-MPR which is pharmacologically inactive [1]. The human oral mucosa metabolic pathway schematic explicitly designates 4-HPR-O-glucuronide alongside 4-oxo-4-HPR as active metabolites, while 4-MPR is categorized as an inactive metabolite [1]. The glucuronidation of 4-HPR to 4-HPROG is specifically catalyzed by UGT isoforms 1A1, 1A3, and 1A6, but not by other UGT family members, providing a defined enzymatic provenance [2]. This metabolic identity makes 4-HPROG the appropriate reference standard for: (a) quantifying authentic Phase II fenretinide metabolism in DMPK studies, (b) calibrating LC-MS/MS bioanalytical methods for clinical pharmacokinetic monitoring, and (c) serving as the authentic O-glucuronide benchmark against which synthetic stable C-linked analogs are compared [3]. Procurement of 4-MPR as a substitute would yield a biologically inactive analyte that does not reflect the antiproliferative contribution of fenretinide's glucuronidation pathway.

Drug metabolism and pharmacokinetics Phase II glucuronidation Bioanalytical reference standard Fenretinide metabolic pathway

Chemical Instability as a Defined Limitation: 4-HPROG Susceptibility to Acid/Enzymatic Hydrolysis Informs Proper Experimental Design vs. C-Linked Analogs

A critical selection-relevant limitation of 4-HPROG is its susceptibility to both acid-catalyzed hydrolysis and β-glucuronidase-mediated enzymatic cleavage, which can liberate retinoic acid in vivo [1][2]. The C-linked glucuronide analog 4-HPRCG was specifically designed to eliminate this hydrolytic vulnerability by replacing the phenolic oxygen with a methylene group, rendering it resistant to both acid and enzymatic hydrolysis [2]. In a direct head-to-head chemopreventive comparison, 4-HPRCG produced 15% longer tumor latency than 4-HPROG (at 2 mmol/kg diet), with tumor incidence at 80 days post-DMBA of 27% versus 57% for 4-HPROG, and tumor multiplicity of 0.36 versus 0.71 tumors/rat [3]. This evidence defines the boundary condition for 4-HPROG use: it is the appropriate compound for short-term in vitro studies where its metabolic authenticity as the genuine Phase II conjugate is required, whereas for long-term in vivo chemoprevention studies where hydrolytic stability is critical, the C-linked analog 4-HPRCG may be preferred [3]. Investigators should select 4-HPROG when authentic glucuronide metabolic identity is essential, and should select 4-HPRCG when stability against β-glucuronidase and gastric acidity is the overriding requirement.

Glucuronide stability β-glucuronidase hydrolysis C-linked glucuronide analogs Retinoid chemical stability

Best Research and Industrial Application Scenarios for N-(4-Hydroxyphenyl)retinamide-O-glucuronide (4-HPROG)


In Vitro Breast Cancer Antiproliferative Studies Requiring High-Efficacy, Low-Cytotoxicity Retinoid Treatment of MCF-7 Cells

Based on the direct head-to-head evidence that 4-HPROG achieves 40% MCF-7 growth inhibition at 10⁻⁶ M (vs. ~25% for 4-HPR) while preserving 77% cell viability at 10⁻⁵ M (vs. 49% for 4-HPR) [1], 4-HPROG is the preferred retinoid for MCF-7 breast cancer studies where maximizing antiproliferative signal while minimizing cytotoxicity-driven artifacts is essential. This compound enables discrimination between cytostatic and cytotoxic mechanisms that would be conflated when using parent 4-HPR at comparable concentrations.

Ocular Surface Disease Research: Topical Retinoid Therapy for Corneal Xerosis, Conjunctival Fibrosis, and Cicatrizing Conjunctivitis Models

The unique demonstration that topical 0.1% 4-HPROG clears corneal xerosis within 3 days, restores conjunctival epithelium by 2 weeks, induces goblet cell repopulation by 3 weeks, and inhibits conjunctival fibroblast proliferation from OCP patients (doubling time increase from 50.9 to 61.5 h) [1] establishes 4-HPROG as the only retinoid with validated efficacy and safety in ocular surface models. This compound is indicated for dry eye, vitamin A deficiency keratopathy, Stevens-Johnson syndrome, and ocular cicatricial pemphigoid research programs.

DMPK Bioanalytical Method Development: Quantification of Active Fenretinide Glucuronidation Pathway in Preclinical and Clinical Pharmacokinetic Studies

As the authentic Phase II metabolite formed specifically by UGT1A1/1A3/1A6 and classified as an active metabolite distinct from the inactive 4-MPR [1][2], 4-HPROG is the mandatory reference standard for LC-MS/MS method development, calibration, and validation in fenretinide pharmacokinetic studies. Procurement of 4-HPROG as a fully characterized reference standard ensures regulatory-compliant quantification of the therapeutically relevant glucuronidation pathway rather than the inactive N-methylation pathway represented by 4-MPR.

In Vivo Mammary Tumor Chemotherapy Studies Prioritizing Therapeutic Window Over Maximal Potency: Rat DMBA Model Applications

The in vivo evidence that 4-HPROG achieved 75% tumor regression at 2 mmol/kg diet with a 43% higher MTD than 4-HPR (5 vs. 3.5 mmol/kg) [1] supports its use in mammary tumor chemotherapy studies where a widened therapeutic window is prioritized. However, for long-term chemoprevention protocols where hydrolytic stability is critical, investigators should consider the C-linked analog 4-HPRCG, which reduced tumor incidence to 27% vs. 57% for 4-HPROG at 80 days but requires a different synthetic sourcing pathway [2]. The selection between 4-HPROG and 4-HPRCG depends on the relative importance of authentic Phase II metabolite identity versus hydrolytic stability in the specific experimental design.

Quote Request

Request a Quote for N-(4-Hydroxyphenyl)retinamide-O-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.